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Compound of Interest

Compound Name: 7-Benzyloxyindole-3-carbaldehyde

Cat. No.: B113296

7-Benzyloxyindole-3-carbaldehyde is a pivotal intermediate in the landscape of medicinal
chemistry and organic synthesis. Its molecular architecture, featuring a protected hydroxyl
group on the indole scaffold and a reactive aldehyde at the C3 position, offers a dual
functionality that is highly sought after for building complex, biologically active molecules.[1][2]
[3] The indole core is a privileged scaffold found in numerous natural products and
pharmaceuticals, while the benzyloxy group serves as a robust, yet cleavable, protecting group
for the 7-hydroxy functionality.[4] The C3-carbaldehyde provides a versatile handle for a wide
array of chemical transformations, enabling the construction of diverse molecular libraries.[3][5]
This guide provides a comprehensive technical overview of its chemical properties, reliable
synthetic protocols, and key reactivity patterns, offering field-proven insights for its effective
utilization in research and development.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the
foundation of its successful application in the laboratory. 7-Benzyloxyindole-3-carbaldehyde
is typically a crystalline solid, and its stability and solubility are critical parameters for reaction

setup and storage.

Key Properties Summary

The quantitative data for 7-Benzyloxyindole-3-carbaldehyde are summarized below. It is
worth noting that the reported melting point varies across different suppliers, which may be
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attributable to differences in crystalline form or purity. Researchers should always verify the

melting point of their material as a purity checkpoint.

Property Value Source(s)
CAS Number 92855-65-7 [1112]
Molecular Formula C16H13NO2 [1][2]
Molecular Weight 251.28 g/mol [1][2][6]
White to off-white or orange
Appearance ] ] [2]
crystalline solid/powder
Melting Point 110-115 °C or 152-155 °C [1][7]
Boiling Point 474.2 °C at 760 mmHg [1107]
Moderately soluble in ethyl
N acetate, dichloromethane,
Solubility ] )
THF; sparingly soluble in
water.
Store at 2-8°C under an inert
atmosphere (Nitrogen or
Storage Argon) in a tightly sealed [1][6]

container. The compound can

be air sensitive.

Safety and Handling

According to the Globally Harmonized System (GHS), 7-Benzyloxyindole-3-carbaldehyde is

classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

e Hazard Codes: GHSO07

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[8]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.
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e Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes.[9] The compound is noted as being air
sensitive, thus handling under an inert atmosphere is recommended for prolonged storage or
sensitive reactions.[1]

Synthesis and Purification: The Vilsmeier-Haack
Approach

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the
Vilsmeier-Haack reaction.[5][10] This reaction formylates electron-rich aromatic rings, and the
indole nucleus is highly activated for electrophilic substitution at the C3 position.[10] The
synthesis of 7-Benzyloxyindole-3-carbaldehyde begins with the precursor 7-benzyloxyindole.

[4]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages:

o Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile,
attacking the electrophilic phosphorus oxychloride (POCIs). This generates the highly
electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]

» Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-benzyloxyindole
attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed
during aqueous workup to yield the final aldehyde product.[10]
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Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for indole formylation.[10][12]
The dropwise addition of POCIs at low temperature is critical to control the exothermic reaction
and prevent side product formation. The reaction is heated to drive the electrophilic substitution
to completion. The final basic workup neutralizes the acidic reaction mixture and facilitates the
hydrolysis of the iminium intermediate.

Materials and Reagents:
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7-Benzyloxyindole

Anhydrous N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCIs)

Saturated Sodium Bicarbonate (or Sodium Carbonate) solution

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate or Magnesium Sulfate

Round-bottom flask, magnetic stirrer, ice bath, heating mantle, separatory funnel
Procedure:

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen), add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C using an ice bath.

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCls, 1.2 equivalents)
dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C
during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for 30
minutes. A solid may form, which is normal.

Indole Addition: Dissolve 7-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous
DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room
temperature. Then, heat the reaction to 80-90 °C and stir for 5-8 hours, monitoring the
reaction progress by TLC.

Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully
pour it onto crushed ice. Slowly add a saturated solution of sodium bicarbonate or sodium
carbonate with stirring until the mixture is alkaline (pH > 8). This step neutralizes the acid
and hydrolyzes the intermediate. A solid product should precipitate.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers,
wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column
chromatography to yield the pure 7-Benzyloxyindole-3-carbaldehyde.

Chemical Reactivity and Strategic Applications

The synthetic utility of 7-Benzyloxyindole-3-carbaldehyde stems from the distinct reactivity of

its two primary functional groups. This allows for sequential or orthogonal chemical

modifications, making it a versatile precursor for drug candidates and molecular probes.[2][13]

Reactions at the C3-Aldehyde

The aldehyde group is a classic electrophilic site, susceptible to a wide range of nucleophilic

additions and related transformations.[3]

Oxidation: Can be easily oxidized to the corresponding indole-3-carboxylic acid.[14]

Reduction: Reduction with agents like sodium borohydride (NaBHa4) yields the corresponding
alcohol (7-benzyloxy-1H-indol-3-yl)methanol. More forcing conditions (e.g., LiAIHa4 or
catalytic hydrogenation) can lead to the 3-methylindole (skatole) derivative.[4]

Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of
tryptamine derivatives.

Condensation Reactions: It readily undergoes condensation with active methylene
compounds, such as in the Henry reaction with nitromethane to give a 3-nitrovinyl indole, or
in Knoevenagel and Wittig reactions.[14]

Cleavage of the 7-Benzyloxy Protecting Group
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The benzyl ether is a workhorse protecting group in organic synthesis, stable to a wide range
of conditions but readily cleaved when desired.[15][16] Its removal unmasks the 7-hydroxy
group, a key pharmacophore in many biologically active molecules.

Deprotection Workflow:

7-Benzyloxyindole- Debenzylation Sl W S eTAT 7-Hydroxyindole-
3-carbaldehyde (i (22 3-carbaldehyde
in Solvent (e.g., EtOH, EtOAc)

Click to download full resolution via product page
Caption: Standard workflow for benzyl ether deprotection.

Detailed Protocol for Catalytic Hydrogenolysis: Causality: Palladium on carbon (Pd/C) is a
highly efficient catalyst for the hydrogenolysis of benzyl ethers.[17] The reaction proceeds by
the oxidative addition of the C-O bond to the palladium surface, followed by reaction with
hydrogen. Solvents like ethanol or ethyl acetate are commonly used as they are relatively inert
and readily dissolve the substrate.

Materials and Reagents:

7-Benzyloxyindole-3-carbaldehyde

Palladium on Carbon (10% Pd/C, typically 5-10 mol%)

Ethanol (EtOH) or Ethyl Acetate (EtOAC)

Hydrogen (Hz2) gas source (balloon or hydrogenation apparatus)

Celite®

Procedure:

e Setup: To a solution of 7-benzyloxyindole-3-carbaldehyde (1 equivalent) in a suitable
solvent (e.g., EtOH) in a round-bottom flask, add 10% Pd/C (5-10 mol% by weight).
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» Hydrogenation: Seal the flask and flush the system with an inert gas (nitrogen or argon).
Then, evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-
scale reactions).

o Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room
temperature. Monitor the reaction by TLC until the starting material is consumed.

o Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with
nitrogen. Caution: Pd/C is flammable in the presence of air, especially when containing
residual hydrogen and solvent. Do not allow the catalyst to dry in the open air.

o Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium
catalyst, washing the pad with the reaction solvent.

o Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected
product, 7-hydroxyindole-3-carbaldehyde. Further purification may be performed if
necessary.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for synthesizing molecules with therapeutic
potential.[2]

» CNS and Neurological Disorders: The indole scaffold is a common feature in molecules
targeting the central nervous system. This precursor allows for the synthesis of derivatives
for screening against various neurological targets.[2][13]

o Anti-inflammatory and Anti-cancer Agents: Modifications at the C3 position and
functionalization of the 7-hydroxy group have led to the discovery of compounds with anti-
inflammatory and anti-cancer properties.[2]

o Fluorescent Probes: The indole ring system is inherently fluorescent. Derivatization of 7-
benzyloxyindole-3-carbaldehyde is a strategy for developing novel fluorescent probes for
biological imaging and assays.[2][13]

Spectroscopic Characterization (Anticipated)
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While specific, published spectra for this exact compound are not readily available in all

databases, its 'H and 3C NMR spectra can be reliably predicted based on the well-

documented spectra of indole-3-carboxaldehyde and the known effects of a benzyloxy

substituent.[12][18][19]

1H NMR (Anticipated) Predicted & (ppm)

Rationale

Aldehyde (-CHO) 9.9-10.1

Deshielded proton due to the

electron-withdrawing carbonyl

group.

Indole NH 8.5 - 9.0 (broad)

Broad signal due to
quadrupole broadening and

exchange.

Indole H2 8.2-8.4

Singlet or narrow doublet,
significantly deshielded by the
adjacent aldehyde and

nitrogen.

Benzyl -CH:- 51-5.3

Singlet, characteristic chemical

shift for benzylic ether protons.

Aromatic Protons 6.8-7.8

A complex multiplet region
containing signals for the 3
protons of the indole ring and

the 5 protons of the benzyl
group.
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13C NMR (Anticipated) Predicted & (ppm) Rationale

Characteristic downfield shift
Aldehyde (C=0) 184 - 186 for an aldehyde carbonyl
carbon.

Aromatic carbon attached to

Indole C7 (-O-Bn) 145 - 150

the ether oxygen.

Quaternary carbon of the
Benzyl ipso-C 136 - 138 benzyl ring attached to the

CHz group.

Multiple signals corresponding
Aromatic Carbons 105 - 140 to the remaining carbons of the

indole and benzyl rings.

Characteristic chemical shift
Benzyl -CH:- 69-71 )

for a benzylic ether carbon.

Conclusion

7-Benzyloxyindole-3-carbaldehyde stands out as a strategically valuable and versatile
chemical intermediate. Its well-defined physicochemical properties, coupled with robust and
scalable synthetic routes like the Vilsmeier-Haack reaction, make it an accessible starting
material. The orthogonal reactivity of its aldehyde handle and cleavable benzyl ether protecting
group provides researchers and drug development professionals with a powerful platform for
the synthesis of novel pharmaceuticals, molecular probes, and advanced materials. A
comprehensive understanding of its handling, synthesis, and reactivity is key to unlocking its
full potential in advancing chemical and biomedical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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